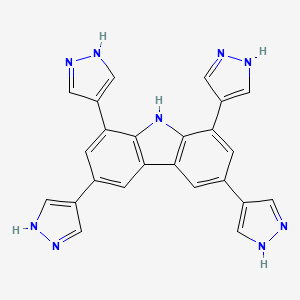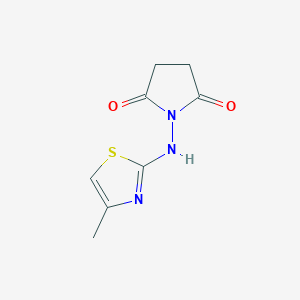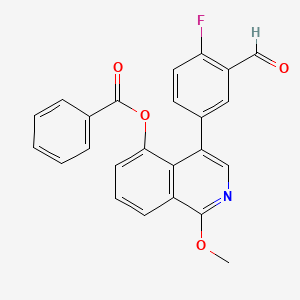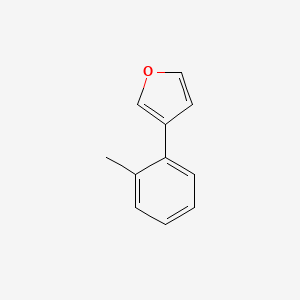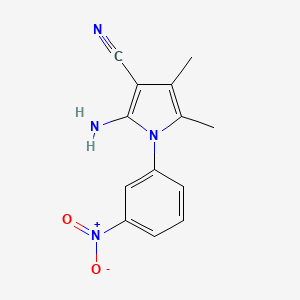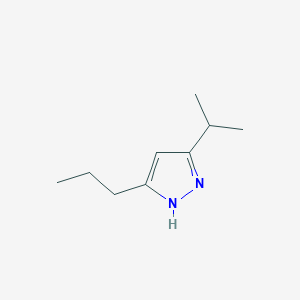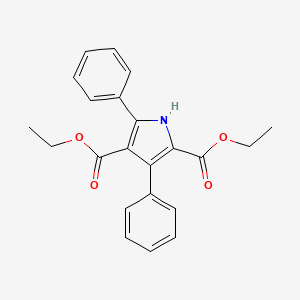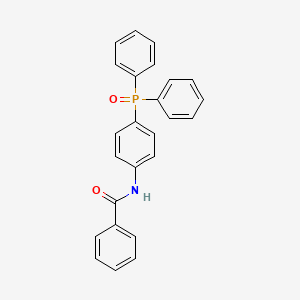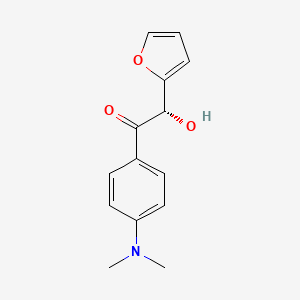
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is a chiral compound with significant potential in various fields of scientific research. This compound features a dimethylamino group attached to a phenyl ring, a furan ring, and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-bromoaniline with dimethylamine in the presence of a suitable catalyst to form 4-(dimethylamino)phenyl bromide.
Coupling with Furan-2-yl Group: The intermediate is then coupled with furan-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction to form the desired product.
Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring exhibit similar biological activities, such as anti-tumor and anti-viral properties.
Furan Derivatives: Compounds like 5-hydroxymethylfurfural and furfural are also derived from furan and have applications in biomass conversion and polymer synthesis.
Uniqueness
(S)-1-(4-(Dimethylamino)phenyl)-2-(furan-2-yl)-2-hydroxyethanone is unique due to its combination of a dimethylamino group, a furan ring, and a hydroxyethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S)-1-[4-(dimethylamino)phenyl]-2-(furan-2-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-7-5-10(6-8-11)13(16)14(17)12-4-3-9-18-12/h3-9,14,17H,1-2H3/t14-/m0/s1 |
InChI Key |
PBVNGLICPDQGAQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)[C@H](C2=CC=CO2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


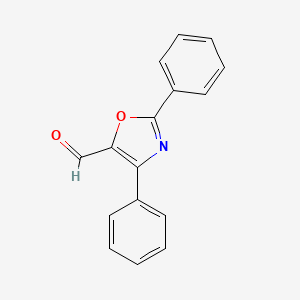

![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
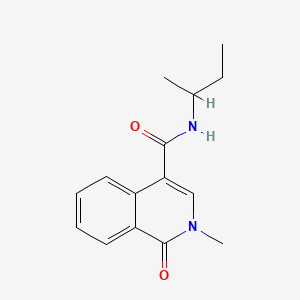
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
